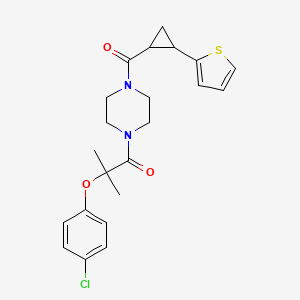

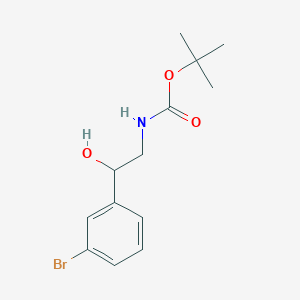

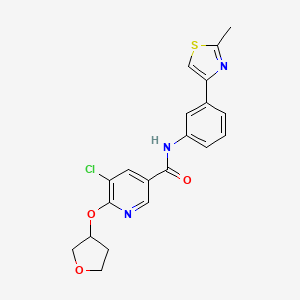

2-(4-Chlorophenoxy)-2-methyl-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-Chlorophenoxy)-2-methyl-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one" is a complex organic molecule that appears to be related to a family of piperazine derivatives. Piperazines are a class of organic compounds that have diverse pharmacological properties and are often explored for their potential medicinal applications. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in these studies, which focus on the synthesis and biological activity of various piperazine derivatives.

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest due to their potential therapeutic applications. Paper describes the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and alkylene diacyl-di-(1-methyl piperazide) hydrochlorides, which were tested for activity against schistosomiasis. The synthesis involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution or with dibasic acid chlorides in benzene solution to obtain the desired compounds. Similarly, paper reports the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol through the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, optimizing various technological parameters to achieve an 88.5% yield. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The compounds synthesized in the studies are characterized using various analytical techniques such as IR, HNMR, Mass Spectra, TLC, and elemental analysis . These techniques help confirm the structure of the synthesized compounds, which is essential for understanding their potential interactions with biological targets. The compound of interest would likely require similar analytical characterization to confirm its structure and purity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are typically nucleophilic substitutions and reductive aminations, as seen in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . These reactions are carefully controlled to obtain the desired products with high specificity and yield. The reactivity of the compound would be influenced by the presence of functional groups such as the chlorophenoxy moiety, the cyclopropanecarbonyl group, and the piperazine ring, which could undergo various chemical transformations under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their practical application and formulation. While the papers provided do not directly discuss these properties, they are typically determined through experimental measurements and are influenced by the molecular structure of the compounds. The compound "2-(4-Chlorophenoxy)-2-methyl-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one" would require a thorough analysis of these properties to assess its suitability for further development as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Piperazine-based tertiary amino alcohols, similar in structure to the compound , have been synthesized and evaluated for their antitumor activities. These compounds showed a significant influence on the tumor DNA methylation processes in vitro (Hakobyan et al., 2020).

Pharmacological Applications

Novel derivatives of piperazine compounds have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds, including those structurally related to the compound of interest, showed significant effects in behavioral tests, suggesting their potential pharmacological applications (Kumar et al., 2017).

Allosteric Enhancers

Compounds with a piperazine structure have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. The substituents on the phenyl ring, similar to the compound in focus, greatly influenced the allosteric enhancer activity, suggesting potential in therapeutic applications (Romagnoli et al., 2008).

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O3S/c1-22(2,28-16-7-5-15(23)6-8-16)21(27)25-11-9-24(10-12-25)20(26)18-14-17(18)19-4-3-13-29-19/h3-8,13,17-18H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYQAIIAHUQAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=CS3)OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)-2-methyl-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)

![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)

![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2501515.png)

![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)

![(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501521.png)